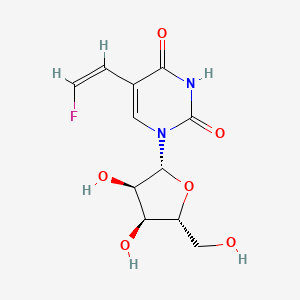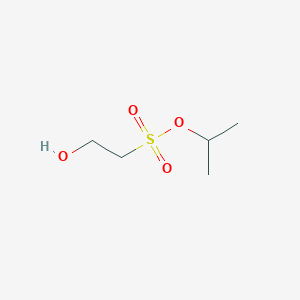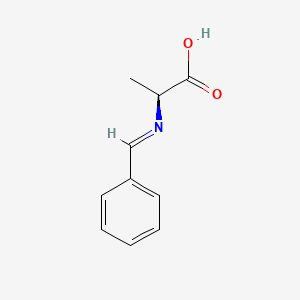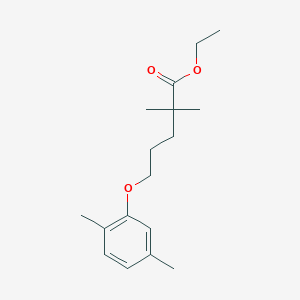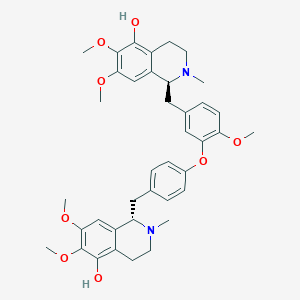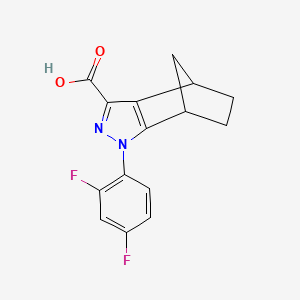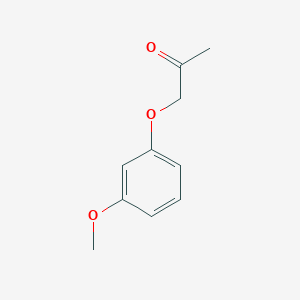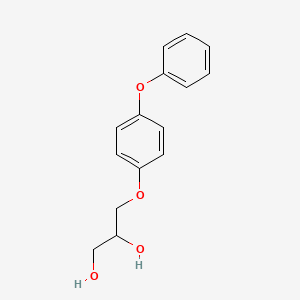
Hydrazine, 1,2-bis(m-fluorobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of hydrazine, where two m-fluorobenzoyl groups are attached to the nitrogen atoms of the hydrazine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- typically involves the reaction of hydrazine with m-fluorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce hydrazine derivatives with varying degrees of fluorination.
科学研究应用
Hydrazine, 1,2-bis(m-fluorobenzoyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for developing new drugs.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Hydrazine, 1,2-bis(m-fluorobenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl groups can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(4-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(2-chlorobenzoyl)hydrazine
Uniqueness
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is unique due to the presence of two m-fluorobenzoyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
74038-74-7 |
|---|---|
分子式 |
C14H10F2N2O2 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
3-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
InChI 键 |
DJCSGSALPRONGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
